molecular formula C7H5BrClNO2 B1334974 1-(Bromomethyl)-2-chloro-4-nitrobenzene CAS No. 42533-63-1

1-(Bromomethyl)-2-chloro-4-nitrobenzene

Cat. No. B1334974
CAS RN: 42533-63-1
M. Wt: 250.48 g/mol
InChI Key: MBLOVZIAFQVXIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-bromo-2,4-dinitrobenzene, involves the nitration of bromobenzene in water, achieving high yields and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods suggest that the synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene could potentially be achieved through analogous halogenation and nitration reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, as seen in the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene . The crystal structures of these solvates vary with the solvent, indicating that the molecular structure of 1-(Bromomethyl)-2-chloro-4-nitrobenzene could also exhibit different conformations depending on its environment.

Chemical Reactions Analysis

Electrochemical reductions of related compounds, such as 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene, have been studied, showing the formation of products like 1-nitro-2-vinylbenzene and 1H-indole . The electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to form arylzinc compounds . These studies suggest that 1-(Bromomethyl)-2-chloro-4-nitrobenzene could undergo similar electrochemical reactions to form various products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as IR and NMR spectrometry . The reactivity of these compounds with other chemicals, such as their ability to form stable ion associates with anionic surfactants, has also been evaluated . These findings provide a basis for predicting the properties of 1-(Bromomethyl)-2-chloro-4-nitrobenzene, which may include high reactivity due to the presence of both a bromomethyl group and a nitro group.

Scientific Research Applications

1. Structural Analysis and X-ray Diffraction

Research by Mroz et al. (2020) focused on the anisotropic displacement parameters of isomorphous compounds, including 1-(halomethyl)-3-nitrobenzene variants like 1-(bromomethyl)-2-chloro-4-nitrobenzene. They used first principles and X-ray diffraction experiments to understand these compounds' behaviors, highlighting the challenges in experimental analysis compared to theoretical predictions (Mroz, Wang, Englert, & Dronskowski, 2020).

2. Chemical Reactions and Synthesis

The interaction of similar compounds with sodium glycolate and sodium glycerolate was explored by Blanksma and Fohr (2010). They studied the replacement of the chlorine atom in 1-chloro-2-cyano-4-nitrobenzene and similar compounds, leading to the formation of various groups, such as OCH2.CH2OH, through treatment with these sodium compounds (Blanksma & Fohr, 2010).

3. Electrosynthesis and Electrochemical Reactions

Du and Peters (2010) conducted studies on the electrochemical reductions of compounds like 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene. Their research offers insights into electrosynthetic routes to various benzene derivatives, demonstrating the relevance of these compounds in electrochemical applications (Du & Peters, 2010).

4. Analytical Techniques and Impurity Detection

Raman et al. (2017) developed sensitive methods for determining potentially genotoxic impurities, including 1-(bromomethyl)-4-nitrobenzene, in pharmaceuticals like rizatriptan benzoate. This research is crucial for ensuring drug safety and purity, utilizing advanced techniques like GC-MS and LC-MS (Raman, Prasad, Reddy, & Ramakrishna, 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLOVZIAFQVXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195325
Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-chloro-4-nitrobenzene

CAS RN

42533-63-1
Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Record name 1-(bromomethyl)-2-chloro-4-nitrobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-nitrotoluene (0.20 g, 1.17 mmol), N-bromosuccinimide (0.228 g, 1.28 mmol) and benzoyl peroxide (0.014 g, 0.058 mmol) in tetrachloromethane (7 mL) was irradiated (500 W lamp) at reflux overnight. The reaction mixture was concentrated to give a yellow oil/solid (0.391 g) which was used directly in the next step without further purification.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.228 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.014 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 2-chloro-4-nitrotoluene (10.0 g, 58.3 mmol), N-bromosuccinimide (NBS, 10.9 g, 61.2 mmol), and 2,2′-azobis(2-methylpropionitrile) (AIBN, 0.29 g, 1.75 mmol) in 120 mL of CCl4 was heated at reflux under an atmosphere of N2 for 12 h. The reaction mixture was cooled to ambient temperature, and the solid was filtered and washed with EtOAc. The combined filtrate was washed with aq. NaHCO3, dried over Na2SO4, filtered, concentrated on rotovap, and further dried under vacuum. 1H NMR indicated the ratio of desired product to unreacted 2-chloro-4-nitrotoluene to be 50:50. This material was used directly in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

(2-chloro-4-nitrophenyl)methanol (707 mg, 3.73 mmol) was dissolved in dichloromethane (15 mL) at 0° C. under nitrogen. Tribromophosphane (0.7 mL, 7.46 mmol) was added dropwise. The resulting mixture was stirred at room temperature overnight. The reaction was quenched by addition of 10% NaHCO3 solution (2 mL). After 10 minutes, Na2SO4 (15 g) was added. The solvent was filtered and evaporated to provide 1-(bromomethyl)-2-chloro-4-nitrobenzene, which was used without further purification.
Quantity
707 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YY Xu, L Dai, ZH Gao, S Ye - The Journal of Organic Chemistry, 2022 - ACS Publications
The ε-benzylation of γ-alkenyl-γ-oxidized enals via dual photoredox and N-heterocyclic carbene catalysis has been developed, affording the corresponding ε-benzyl-α,β-γ,δ-…
Number of citations: 3 pubs.acs.org
X Pan, N Liu, Y Liu, Q Zhang, K Wang, X Liu… - European Journal of …, 2022 - Elsevier
Bcr-Abl is a key driver in the pathophysiology of CML. Broadening the chemical diversity of Bcr-Abl kinase inhibitors to overcome drug resistance is a current medical demand for CML …
Number of citations: 4 www.sciencedirect.com

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